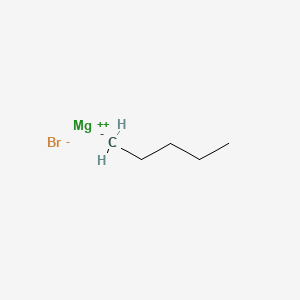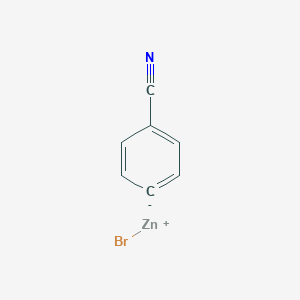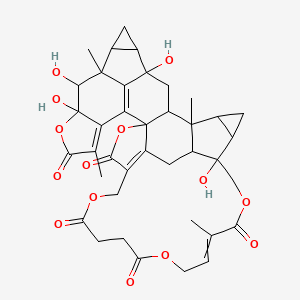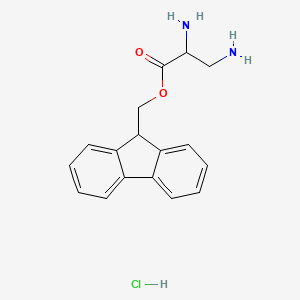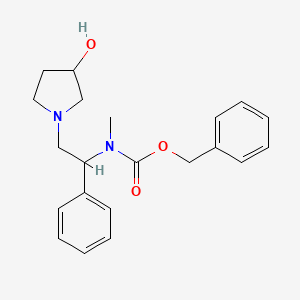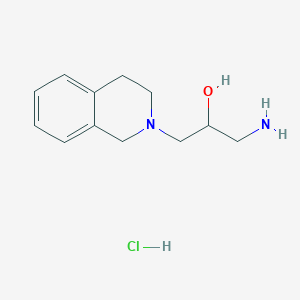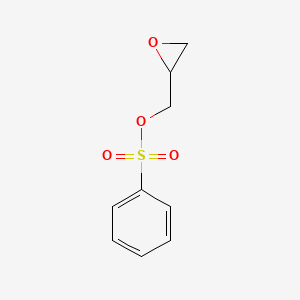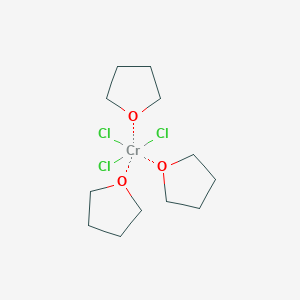
oxolane;trichlorochromium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolane;trichlorochromium, also known as chromium (III) chloride tetrahydrofuran complex, is a coordination compound with the empirical formula C12H24Cl3CrO3. This compound is a complex of chromium (III) chloride with tetrahydrofuran (THF), a cyclic ether. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of oxolane;trichlorochromium typically involves the reaction of chromium (III) chloride with tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{THF} \rightarrow \text{CrCl}_3(\text{THF})_3 ]
This reaction is usually conducted at room temperature, and the product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization, are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
Oxolane;trichlorochromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of excess ligand and are carried out under inert atmosphere to prevent unwanted side reactions.
Major Products
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium species.
Substitution: New chromium complexes with different ligands.
科学的研究の応用
Oxolane;trichlorochromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: It is used in the production of high-performance materials and as a precursor for other chromium-based compounds.
作用機序
The mechanism of action of oxolane;trichlorochromium involves coordination chemistry principles. The chromium center interacts with ligands through coordinate covalent bonds, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the chromium center facilitates the activation of substrates and the formation of reaction intermediates.
類似化合物との比較
Similar Compounds
Chromium (III) chloride: A simpler chromium complex without tetrahydrofuran ligands.
Chromium (III) acetylacetonate: A chromium complex with acetylacetonate ligands.
Chromium (III) tris (2,2,6,6-tetramethyl-3,5-heptanedionate): Another chromium complex with different ligands.
Uniqueness
Oxolane;trichlorochromium is unique due to its coordination with tetrahydrofuran, which imparts specific solubility and reactivity properties. This makes it particularly useful in reactions where tetrahydrofuran acts as a solvent or ligand, providing distinct advantages over other chromium complexes.
特性
分子式 |
C12H24Cl3CrO3 |
|---|---|
分子量 |
374.7 g/mol |
IUPAC名 |
oxolane;trichlorochromium |
InChI |
InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChIキー |
CYOMBOLDXZUMBU-UHFFFAOYSA-K |
正規SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)

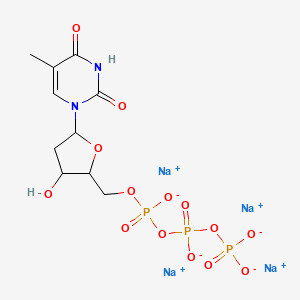
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391363.png)
![2-[6-(2-Carboxyethenyl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B13391365.png)
![17-Hydroxy-2-phenyl-9-oxa-1,5,14,21-tetrazatetracyclo[12.7.1.03,8.016,21]docosa-3(8),4,6,11,16,19-hexaene-15,18-dione](/img/structure/B13391369.png)
